MW108 - 1454658-89-9

MW108

Catalog Number: EVT-275745
CAS Number: 1454658-89-9
Molecular Formula: C21H19ClN4
Molecular Weight: 362.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MW108 is an active site targeted, CNS-active, p38αMAPK inhibitor. It acts by ameliorating beta-amyloid induced synaptic and cognitive dysfunction and preventing early memory loss in Alzheimer's disease.
Overview

MW108 is a small molecule identified as a p38 alpha mitogen-activated protein kinase inhibitor. It has gained attention for its potential therapeutic applications, particularly in neurodegenerative diseases, due to its ability to ameliorate cognitive dysfunction associated with beta-amyloid toxicity. This compound is classified under the category of kinase inhibitors, which are crucial in regulating various cellular processes, including inflammation and cell proliferation.

Source

MW108 was developed through collaborative research efforts aimed at identifying effective inhibitors of the p38 alpha mitogen-activated protein kinase. Its synthesis and characterization have been reported in various scientific studies, highlighting its potential in treating cognitive decline and synaptic dysfunction.

Classification

MW108 is classified as:

  • Type: Small molecule
  • Target: p38 alpha mitogen-activated protein kinase
  • Activity: Inhibitor
  • Therapeutic Area: Neurodegenerative diseases, specifically targeting cognitive dysfunction related to beta-amyloid accumulation.
Synthesis Analysis

Methods

The synthesis of MW108 involves several chemical reactions that ensure the formation of the desired compound with high purity and yield. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo a series of reactions.
  2. Reagents: Various reagents are employed to facilitate the reactions, including catalysts and solvents.
  3. Reaction Conditions: Specific temperature and pressure conditions are maintained throughout the synthesis process to optimize yield.

Technical Details

  • Multi-step organic synthesis techniques.
  • Purification methods such as recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of MW108 has been elucidated using techniques such as single-crystal X-ray diffraction. The compound exhibits a complex arrangement of atoms that contributes to its biological activity.

Data

Key structural features include:

  • Molecular Formula: C19H22N4O2S
  • Molecular Weight: Approximately 366.47 g/mol
  • The structure contains functional groups that are critical for its interaction with p38 alpha mitogen-activated protein kinase.
Chemical Reactions Analysis

Reactions

MW108 participates in specific chemical reactions that underline its mechanism of action as an inhibitor. These reactions primarily involve binding to the active site of the p38 alpha mitogen-activated protein kinase, thereby blocking its activity.

Technical Details

The binding interactions typically involve:

  • Hydrogen bonding between MW108 and amino acid residues within the active site.
  • Hydrophobic interactions that stabilize the binding conformation.
  • Potential covalent modifications that may occur during the inhibition process.
Mechanism of Action

Process

The mechanism by which MW108 exerts its inhibitory effects on p38 alpha mitogen-activated protein kinase involves:

  1. Binding Affinity: MW108 binds competitively to the ATP-binding site of p38 alpha, preventing ATP from accessing the site.
  2. Signal Transduction Modulation: By inhibiting this kinase, MW108 disrupts downstream signaling pathways associated with inflammation and cell stress responses.

Data

Research indicates that treatment with MW108 leads to significant reductions in pro-inflammatory cytokine production, which is beneficial in models of neurodegeneration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Shows reactivity typical of small molecule inhibitors, particularly towards kinases.

Relevant Data or Analyses

Studies have reported on the stability and solubility profiles of MW108, indicating its suitability for further development into therapeutic agents.

Applications

MW108 has several potential scientific applications:

  1. Neurodegenerative Disease Research: It is primarily investigated for its ability to mitigate cognitive decline associated with Alzheimer’s disease.
  2. Pharmacological Studies: Used in preclinical studies to evaluate its efficacy and safety profile as a therapeutic agent targeting inflammation-related pathways.
  3. Biochemical Assays: Employed in assays aimed at understanding kinase inhibition mechanisms and developing new drugs targeting similar pathways.
Introduction to MW108: Context and Significance in Neuropharmacology

Role of p38α MAPK in Neurodegenerative Pathologies

p38α MAPK (MAPK14) is a stress-activated serine/threonine kinase belonging to the CMGC kinase group [9]. Unlike other p38 isoforms (β, γ, δ), p38α is predominantly expressed in neuronal dendrites, cytoplasm, and nuclei within the cerebral cortex, hippocampus, and brainstem [1] [4]. Its activation regulates multiple neurodegenerative processes:

  • Rab5-Driven Endosomal Dysfunction: p38α phosphorylates Rab5 GTPase, a master regulator of early endosomes. Dysregulated Rab5 activity causes aberrant amyloid precursor protein (APP) trafficking, accelerating amyloid-β (Aβ) production and tau hyperphosphorylation [1]. This pathway operates independently of p38α’s classical inflammatory functions.
  • Neuroinflammation: In glial cells, p38α activation induces pro-inflammatory cytokines (IL-1β, TNF-α) through nuclear translocation [4] [5]. Microglial RAGE receptors activate p38α-JNK pathways during ischemia, exacerbating synaptic injury in amyloid-enriched environments [5].
  • Synaptic Toxicity: Oligomeric Aβ activates p38α, leading to downstream phosphorylation of synaptic proteins like PSD-95. This disrupts AMPA receptor trafficking and long-term potentiation (LTP) [4] [10].

Table 1: Key p38α MAPK Substrates in Neurodegeneration

SubstrateFunctional ConsequenceDisease Association
Rab5 GTPaseEndosomal enlargement, APP misfoldingEarly AD pathogenesis
MK2 kinaseNF-κB-mediated inflammationChronic neuroinflammation
Tau proteinHyperphosphorylation, tangle formationAD, tauopathies
mGluR5LTD impairment, synaptic depressionAD, Huntington’s

MW108 inhibits p38α’s kinase domain with high selectivity, normalizing Rab5 activity and reducing Aβ-induced stress without suppressing essential immune functions [1] [2].

Synaptic Dysfunction as a Therapeutic Target in Alzheimer’s Disease

Synaptic failure precedes neurodegeneration in AD and correlates with soluble Aβ oligomers rather than amyloid plaques [10]. Key mechanisms include:

  • LTP/LTD Imbalance: Aβ oligomers activate p38α in the entorhinal cortex, suppressing LTP while promoting mGluR-dependent long-term depression (LTD). This disrupts hippocampal memory encoding [4].
  • Glutamate Excitotoxicity: Aβ potentiates NMDA receptor overactivation, increasing calcium influx and p38α-dependent apoptosis. MW108 reverses Aβ-induced LTP impairment in entorhinal slices by >80% at 1μM concentration [4] [5].
  • Presynaptic Defects: Aβ42 disrupts synaptic vesicle recycling and neurotransmitter release, particularly acetylcholine and glutamate [10]. By inhibiting p38α, MW108 restores vesicular dynamics and neurotransmission probability.

Table 2: MW108’s Effects on Synaptic Function in Preclinical Models

Model SystemInterventionKey OutcomeReference
Entorhinal cortex slices (mouse)1μM MW108 + Aβ oligomersFull recovery of LTP amplitude [4]
PC12 cells (glutamate injury)MW108 analog (TB-2)68% cell viability rescue vs. control [6]
mhAPP J20 transgenic miceMW108 (5mg/kg)Normalization of Rab5 activity, reduced IL-1β [5]

Limitations of Existing Kinase Inhibitors in CNS Disorders

First-generation p38 inhibitors (e.g., SB203580) face critical limitations:

  • Blood-Brain Barrier (BBB) Penetrance: Most inhibitors exhibit poor CNS bioavailability due to P-glycoprotein efflux or high polar surface area [4].
  • Isoform Selectivity: SB203580 inhibits both p38α and p38β, disrupting glucose metabolism and cardiac function [4]. MW108’s pyridazine core confers >100-fold selectivity for p38α over β [2].
  • Target Specificity: Many kinase inhibitors exhibit off-target binding to JNK, CDK5, or GSK3β, exacerbating neurotoxicity [9]. MW108’s chemical scaffold (CAS#1454658-89-9) minimizes interaction with unrelated kinases [2].
  • Symptomatic vs. Disease-Modifying Effects: Acetylcholinesterase inhibitors (e.g., donepezil) enhance neurotransmission transiently but fail to halt neurodegeneration [10]. MW108 modulates upstream drivers of synaptic failure (Rab5, IL-1β), offering disease modification.

MW108’s physicochemical properties (molecular weight: 362.86 g/mol, cLogP ~3.2) enable BBB penetration, distinguishing it from peripherally restricted anti-inflammatory kinase inhibitors [2] [4].

Properties

CAS Number

1454658-89-9

Product Name

MW108

IUPAC Name

N,N-dimethyl-6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3-amine hydrochloride

Molecular Formula

C21H19ClN4

Molecular Weight

362.86

InChI

InChI=1S/C21H18N4.ClH/c1-25(2)20-14-19(16-9-11-22-12-10-16)21(24-23-20)18-8-7-15-5-3-4-6-17(15)13-18;/h3-14H,1-2H3;1H

InChI Key

YCTPOOSUMJYWMU-UHFFFAOYSA-N

SMILES

CN(C)C1=NN=C(C2=CC(C=CC=C3)=C3C=C2)C(C4=CC=NC=C4)=C1.Cl

Solubility

Soluble in DMSO

Synonyms

MW108; MW-108; MW 108; MW01-11-108; MW01 11 108; MW0111108;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.